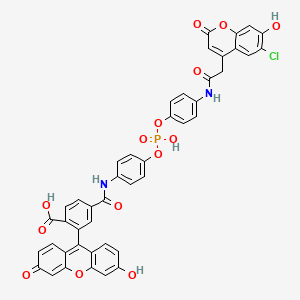
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H14BF2NO5S . It has a molecular weight of 321.11 . This compound is available for research use and can be purchased from various chemical suppliers .
Molecular Structure Analysis
The SMILES notation for this compound is O=S(C1=CC(F)=C(F)C=C1B(O)O)(N2CCC(O)CC2)=O . This notation provides a way to represent the structure of the chemical using ASCII strings. The compound contains elements such as carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .Scientific Research Applications
Boronic Acid Catalysis
Boronic acids, including derivatives like (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid, are recognized for their utility as reagents in transition metal-catalyzed transformations and are emerging as reaction catalysts. They can be used for the catalytic activation of hydroxy functional groups, promoting their direct transformation into useful products under mild conditions. This includes the formation of amides from amines and various organic reactions involving electrophilic and nucleophilic modes of activation (Hall, 2019).
Nickel(II)-Catalyzed Synthesis of Sulfinates
This boronic acid compound can be involved in a Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, converting them into corresponding sulfinate salts. These salts can be further elaborated to valuable sulfonyl-containing groups, including sulfones, sulfonamides, sulfonyl fluorides, and sulfonate esters (Lo, Chen, & Willis, 2019).
Quenching Kinetics and Thermodynamics in Fluorophores
Aminofluorophores can be synthesized using boronic acids, including the specific compound . These fluorophores are useful for measuring the thermodynamics and kinetics of fluorescence quenching with phenylboronic acids and aliphatic amines, which are crucial in developing saccharide-induced fluorescence revival of boronic acid sensors (McGregor, Pardin, & Skene, 2011).
Electrochemical Treatment in Environmental Chemistry
Boron-doped diamond anodes, potentially involving boronic acid compounds, have been investigated for the electrochemical treatment of certain persistent environmental contaminants. This involves assessing the impacts of various factors on the rates of contaminant removal and defluorination, offering insights into groundwater treatment (Schaefer et al., 2017).
Synthesis and Characterization of Functional Polymers
Boronic acids, such as the subject compound, are instrumental in the synthesis and characterization of various polymers. These include poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing phenylboronic acid derivatives, which are important for applications ranging from materials science to biomedicine (Shaikh & Hay, 2002).
properties
IUPAC Name |
[4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJXIFUWCAJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142695 | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
CAS RN |
1704069-01-1 | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)


![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)
![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
